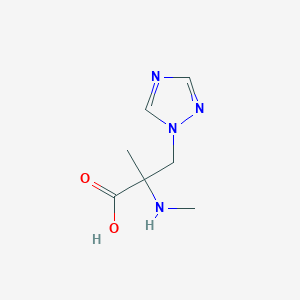

2-Methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H12N4O2 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |

InChI |

InChI=1S/C7H12N4O2/c1-7(8-2,6(12)13)3-11-5-9-4-10-11/h4-5,8H,3H2,1-2H3,(H,12,13) |

InChI Key |

KKIHSQMXNKSNHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=NC=N1)(C(=O)O)NC |

Origin of Product |

United States |

Biological Activity

2-Methyl-2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H11N3O2

- CAS Number : 497235-79-7

- Molecular Weight : 129.16 g/mol

The biological activity of this compound primarily stems from its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the triazole ring enhances its ability to interact with biological macromolecules, potentially leading to inhibition or modulation of enzymatic activities.

1. Antioxidant Activity

Research indicates that compounds with triazole moieties often exhibit significant antioxidant properties. For instance, studies have shown that derivatives of triazole can effectively scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay demonstrated that certain derivatives exhibited high antioxidant activity comparable to established antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 88.6% |

| Compound B | 87.7% |

| Compound C | 78.6% |

2. Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that triazole derivatives possess broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis .

3. Anti-inflammatory Properties

In vitro studies have indicated that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antioxidant Screening

A study evaluated the antioxidant potential of various triazole derivatives using the DPPH assay. The results indicated that compounds with a methylamino substitution showed enhanced radical scavenging abilities compared to their non-substituted counterparts.

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activity, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications on the triazole ring and the propanoic acid side chain significantly affect biological activity. For instance:

- Alkyl Substituents : Longer alkyl chains generally enhance lipophilicity and improve membrane penetration.

- Amino Group Positioning : The positioning of amino groups relative to the triazole ring influences both antioxidant and antimicrobial efficacy.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of "2-Methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid." However, some search results discuss a similar compound, "Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate," and its potential biological activities.

Note: It is important to distinguish between "this compound" and "Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate," as they are different compounds, with the latter being an ethyl ester of the former. Information on the ethyl ester may provide some insights, but it should not be directly assumed to apply to the acid form.

Information on Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 215.25 g/mol

Potential Biological Activities

Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is of interest in pharmacological research because of its potential biological activities. Research suggests it may interact with biological targets, leading to various effects.

Observed Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Antimicrobial Activity Case Study

One study examined triazole derivatives with alkyl substitutions and found they exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested for Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, with promising results that suggest it could be an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique because it has both methylamino and triazole groups, which give it specific chemical and biological properties, making it a versatile compound for use in research and industry. Similar compounds include:

- 1,2,3-Triazole: Another triazole derivative with similar chemical properties.

- 1,2,4-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.

- Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A compound with a similar structure but lacking the methylamino group.

Other Triazole Compounds

Triazole-containing compounds have been investigated for various applications. Some related research includes:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Alanine Derivatives

a) 3-(1,2,4-Triazol-1-yl)-L-alanine

- Molecular Formula : C₅H₇N₄O₂

- Key Differences: L-configuration at the α-carbon, critical for biological recognition . Lacks the methylamino group, reducing steric hindrance compared to the target compound.

- Applications : Used in peptide synthesis and as a building block for antifungal agents .

b) 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic Acid

Pyrazole Analogues

2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic Acid

Aromatic Triazole Carboxylic Acids

3-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Preparation Methods

Step 1: Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline derivative

- React 1H-1,2,4-triazole with an O-tosyloxazoline derivative in the presence of potassium carbonate and tetrabutylammonium bromide catalyst in N,N-dimethylformamide at 120°C for 12 hours.

- This reaction selectively yields the N1-alkylated triazole isomer with 95% yield.

Step 2: Acidic ring-opening of the oxazoline ring

- The product from step 1 undergoes ring-opening in acidic medium to form the corresponding β-aminoalcohol with 97% yield.

Step 3: Protection of the amino group

- The β-aminoalcohol is treated with di-tert-butyl dicarbonate (Boc2O) in water/dioxane with triethylamine to afford the N-protected β-aminoalcohol with 80% yield.

Step 4: Oxidation to carboxylic acid

- Oxidation of the N-protected β-aminoalcohol with potassium permanganate in basic medium (NaOH) at room temperature for 4 hours yields the target N-Boc-protected amino acid with 92% yield.

Summary Table of Yields and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | N1-alkylation | 1H-1,2,4-triazole, O-tosyloxazoline, K2CO3, TBAB, DMF, 120°C, 12 h | 95 |

| 2 | Oxazoline ring-opening | Acidic medium | 97 |

| 3 | Boc protection | Boc2O, H2O/dioxane, triethylamine | 80 |

| 4 | Oxidation to acid | KMnO4, NaOH, RT, 4 h | 92 |

Structural Confirmation

The products were characterized by mass spectrometry, ^1H-NMR, ^13C-NMR, and ^15N-NMR spectroscopy. Detailed chemical shift data confirmed the regioselectivity and purity of the intermediates and final product.

Method 2: Patented Process Utilizing Coupling Agents and Selective Reactions

A patent (WO2016170544A1) describes a process for preparing complex amino acid derivatives structurally related to the target compound, involving:

- Coupling of amino acid derivatives with pentafluorophenol esters,

- Use of bases such as N-methylmorpholine,

- Controlled temperature conditions (-10°C to 30°C),

- Purification by extraction and chromatography.

While this patent focuses on more complex peptide-like compounds, the methodology includes:

- Activation of carboxylic acid groups using ethyl chloroformate,

- Formation of active esters,

- Subsequent coupling with amines or amino acid derivatives,

- Use of lithium hydroxide for hydrolysis steps,

- Acidification and precipitation to isolate products.

This approach provides a robust framework for synthesizing derivatives of 2-methyl-2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid or related compounds, especially when incorporated into larger peptide structures.

Comparative Analysis of Preparation Methods

| Feature | Four-Step Oxazoline Route | Patented Coupling Route |

|---|---|---|

| Starting Material | O-tosyloxazoline derivative | Amino acid derivatives, pentafluorophenol esters |

| Key Reactions | Alkylation, ring-opening, Boc protection, oxidation | Activation (ethyl chloroformate), coupling, hydrolysis |

| Reaction Conditions | Moderate to high temperature (RT to 120°C) | Low temperature (-10°C to 30°C) |

| Yield | High overall (approx. 68% overall) | Variable, depends on coupling efficiency |

| Product Purity Confirmation | NMR, MS, elemental analysis | Chromatography, extraction, NMR |

| Scalability | Suitable for lab-scale synthesis | Suitable for industrial scale |

| Complexity | Moderate, fewer steps | More complex, multiple reaction and purification steps |

Research Findings and Notes

- The four-step oxazoline-based synthesis offers a high regioselectivity favoring the N1-substituted triazole, which is essential for biological activity.

- The use of potassium permanganate oxidation in mild basic conditions is efficient for converting the protected amino alcohol to the acid without over-oxidation.

- The patented method provides flexibility for incorporation into larger molecules but requires careful control of reaction conditions and purification steps.

- Both methods avoid the use of hazardous reagents such as strong acids or bases in excess, improving safety profiles.

- Detailed NMR data (including ^15N-NMR) provide strong structural confirmation, which is critical given the presence of multiple nitrogen atoms in the triazole ring.

Q & A

Q. What unexplored applications exist in non-enzymatic systems (e.g., material science)?

- Methodological Answer :

- Coordination Chemistry : Explore metal-organic frameworks (MOFs) using the triazole group as a ligand for catalytic sites .

- Polymer Science : Incorporate into biodegradable polymers for pH-responsive drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.